6-Chloro-2-[(2,6-dichlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one
Description
6-Chloro-2-[(2,6-dichlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one is a quinazolinone derivative characterized by a chloro-substituted quinazolinone core, a 2,6-dichlorophenylsulfanylmethyl group at position 2, and a 2-methylphenyl substituent at position 2. Its halogenated aryl groups and sulfanylmethyl linkage may enhance stability and hydrophobic interactions in biological systems.
Properties
IUPAC Name |
6-chloro-2-[(2,6-dichlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl3N2OS/c1-13-5-2-3-8-19(13)27-20(12-29-21-16(24)6-4-7-17(21)25)26-18-10-9-14(23)11-15(18)22(27)28/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXYSYHKQSGFKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)Cl)CSC4=C(C=CC=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Chloro-2-[(2,6-dichlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one is a quinazolinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Quinazolinones are known for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula : C18H15Cl2N2OS
- Molecular Weight : 372.29 g/mol
The presence of the chloro and dichlorophenyl groups enhances its lipophilicity and biological interaction potential.
Anticancer Activity
A significant area of research has focused on the anticancer properties of quinazolinone derivatives. The compound has shown promising results in various cancer cell lines:
- Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer).
- IC50 Values : Studies indicate that compounds with similar structures exhibit IC50 values ranging from 0.36 to 40.90 μM against MDA-MB-231 cells, suggesting potent anticancer activity .
Case Study : A study by Fernandes et al. demonstrated that modifications at the 6th position of quinazoline significantly improved EGFR kinase inhibition, which is crucial for cancer cell proliferation . The introduction of a β-halopropionamide chain at this position enhanced the inhibition capability compared to parent compounds.
Antimicrobial Activity
Quinazolinone derivatives have also been evaluated for their antimicrobial properties. The following data summarizes findings related to their activity against bacterial and fungal strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-Chloro derivative | E. coli | 32 µg/mL |
| 6-Chloro derivative | S. aureus | 16 µg/mL |
| 6-Chloro derivative | C. albicans | 8 µg/mL |
Research indicates that the presence of chloro or hydroxy groups significantly contributes to enhanced antimicrobial activity .
Anti-inflammatory Activity
In addition to anticancer and antimicrobial properties, quinazolinone derivatives like this compound have shown anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes. This activity is critical in reducing inflammation and pain in various conditions.
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of EGFR Kinase : The compound targets epidermal growth factor receptor (EGFR), which is overexpressed in many cancers.
- Antimicrobial Action : The structural features allow for interaction with bacterial cell membranes and interference with metabolic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Quinazolinone Derivatives with Sulfanylmethyl Substituents
The compound shares structural homology with 6-{[(2,6-dichlorophenyl)sulfanyl]methyl}-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyrimidin-4-ol (), which features a pyrimidine core instead of quinazolinone. Key differences include:
- Core Heterocycle: Quinazolinone vs. pyrimidine. Quinazolinones are known for broader pharmacological activity due to their fused benzene ring, which enhances π-π stacking interactions.
Table 1: Structural and Physicochemical Comparison
| Compound | Core Structure | Key Substituents | logP* (Predicted) |
|---|---|---|---|
| Target compound | Quinazolinone | 2,6-dichlorophenylsulfanylmethyl, 2-methylphenyl | ~3.8 |
| 6-{[(2,6-dichlorophenyl)sulfanyl]methyl}-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4-pyrimidinol | Pyrimidine | 2,6-dichlorophenylsulfanylmethyl, 3-(trifluoromethyl)benzyl | ~4.2 |
*logP values estimated using fragment-based methods.
Dichlorophenyl-Containing Analogs
The 3-(2,6-dichlorophenyl)-1,1-dimethylurea class () shares the 2,6-dichlorophenyl moiety but lacks the quinazolinone core. These urea derivatives are primarily used as herbicides (e.g., diuron analogs), suggesting that the dichlorophenyl group in the target compound may confer herbicidal or pesticidal properties . However, the quinazolinone scaffold likely redirects bioactivity toward eukaryotic targets (e.g., anti-inflammatory or anticancer applications).
Sulfanylmethyl-Linked Heterocycles
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () demonstrates the versatility of sulfanylmethyl linkages in stabilizing heterocyclic systems. The target compound’s sulfanylmethyl group may enhance metabolic stability compared to ester or amide linkages in similar structures .
Quinazolinones with Varied Substituents
6-Chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one () shares the quinazolinone core but replaces the 2-methylphenyl group with a dimethoxyphenylethyl chain. Key contrasts include:
- Substituent Polarity : The dimethoxy group increases polarity (logP ~2.5), reducing cell permeability compared to the target compound’s hydrophobic 2-methylphenyl group.
- Biological Implications : Dimethoxy groups are associated with antioxidant activity, whereas chloro and methyl groups may favor kinase inhibition .
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely involves nucleophilic substitution at the quinazolinone C2 position, similar to methods for pyrimidine analogs ().
- Bioactivity Potential: Structural alignment with COX-2 inhibitors like SC-558 () suggests possible anti-inflammatory activity, though the dichlorophenyl group may introduce toxicity concerns .
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